N-[(benzyloxy)carbonyl]-L-aspartic acid

Catalog No.
S1768648
CAS No.
1152-61-0
M.F
C12H13NO6
M. Wt
267.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(benzyloxy)carbonyl]-L-aspartic acid

CAS Number

1152-61-0

Product Name

N-[(benzyloxy)carbonyl]-L-aspartic acid

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

XYXYXSKSTZAEJW-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O

Synonyms

1152-61-0;Z-Asp-OH;N-Carbobenzyloxy-L-asparticacid;N-Cbz-L-asparticAcid;Z-L-asparticacid;Cbz-Asp-OH;N-Z-L-asparticacid;N-Carbobenzoxy-L-asparticacid;Cbz-L-Asp;N-[(benzyloxy)carbonyl]-L-asparticacid;Z-L-Asp-OH;Na-CBZ-L-aspaiticacid;(S)-2-(((Benzyloxy)carbonyl)amino)succinicacid;BENZYLOXYCARBONYL-L-ASPARTICACID;XYXYXSKSTZAEJW-VIFPVBQESA-N;(S)-2-(Benzyloxycarbonylamino)SuccinicAcid;(2S)-2-[(phenylmethoxy)carbonylamino]butanedioicacid;N-Benzyloxycarbonylasparticacid;L-Asparticacid,N-[(phenylmethoxy)carbonyl]-;N-Benzyloxycarbonyl-L-asparticacid;C12H13NO6;N-(Benzyloxycarbonyl)-L-asparticacid;NX6;N-CBZasparticacid;PubChem10520

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O

Peptide Synthesis:

  • Protecting Group: Cbz-L-Asp serves as a protecting group for the alpha-amino group of L-aspartic acid during peptide synthesis. This prevents unwanted reactions at the N-terminus while allowing coupling with other amino acids to form peptide bonds [].
  • Chemoselective Deprotection: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions using reagents like trifluoroacetic acid (TFA), leaving the peptide chain intact. This controlled deprotection strategy is crucial for stepwise peptide assembly [].

Synthesis of Aspartic Acid Derivatives:

Cbz-L-Asp serves as a starting material for the synthesis of various aspartic acid derivatives. These derivatives find applications in:

  • Medicinal Chemistry: Development of aspartic acid-based drugs and prodrugs [].
  • Material Science: Synthesis of aspartic acid-containing polymers with specific properties [].

Solid-Phase Peptide Synthesis (SPPS):

Cbz-L-Asp is a common building block used in SPPS, a technique for efficiently synthesizing peptides on a solid support. The Cbz group facilitates attachment of the aspartic acid residue to the resin and subsequent chain elongation [].

N-[(benzyloxy)carbonyl]-L-aspartic acid, also known as N-Carbobenzoxy-L-aspartic acid (Z-Asp-OH), is a synthetic derivative of the naturally occurring amino acid L-aspartic acid. It is a key building block used in peptide synthesis []. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amino group (N-terminus) of aspartic acid, allowing for selective manipulation of the carboxylic acid group (C-terminus) during peptide chain construction [].


Molecular Structure Analysis

Z-Asp-OH has a complex molecular structure with several key features:

  • Central Carbon Chain: The core structure is a four-carbon chain with a carboxylic acid group at each end.
  • L-Aspartic Acid Backbone: The central carbon chain is linked to an amino group (NH2) on one end and a side chain containing a second carboxylic acid group on the other end. This configuration defines it as L-aspartic acid [].
  • Benzyloxycarbonyl (Z) Protecting Group: The amino group (N-terminus) is attached to a benzyl (C6H5CH2) group through a carbonyl (C=O) linkage. This Z group protects the amino group from unwanted reactions during peptide synthesis [].

Chemical Reactions Analysis

Synthesis

Z-Asp-OH can be synthesized through various methods, with one common approach involving the reaction of L-aspartic acid with benzyl chloroformate.

L-Aspartic acid + Benzyl chloroformate -> Z-Asp-OH + HCl

Deprotection

The Z group can be selectively removed under specific conditions, such as treatment with hydrogen bromide (HBr) in acetic acid, to reveal the free amino group for peptide bond formation [].

Peptide Synthesis

Z-Asp-OH is a valuable building block in peptide synthesis. The protected amino group allows for chain elongation using coupling reagents to form amide bonds with other amino acids. The Z group can then be strategically removed to expose the free amino group for further chain extension or final product formation.


Physical And Chemical Properties Analysis

  • Appearance: White to almost white powder or crystals [].
  • Melting Point: 117.0 to 122.0 °C [].
  • Specific Rotation: [a]20/D +9.0 to +10.0 deg (C=7, AcOH) []. This indicates the compound's optical rotation, relevant for determining its chirality.
  • Solubility: Almost transparent in methanol [].
  • Stability: Stable under dry conditions. May hydrolyze (decompose) in moist environments [].

Z-Asp-OH itself does not have a specific biological function. However, it plays a crucial role in peptide synthesis. The Z group protects the N-terminus of aspartic acid during peptide chain assembly, allowing for controlled coupling with other amino acids. Once the desired peptide sequence is formed, the Z group is removed to reveal the functional amino group essential for the peptide's biological activity [].

  • Dust/Powder Inhalation: Avoid inhaling dust particles. Wear appropriate respiratory protection.
  • Skin/Eye Contact: May cause irritation. Wear gloves and eye protection.
  • Ingestion: May cause gastrointestinal discomfort. Wash hands thoroughly after handling.

XLogP3

0.6

UNII

56P9JC41T2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1152-61-0

Wikipedia

N-(benzyloxycarbonyl)aspartic acid

General Manufacturing Information

L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-: INACTIVE

Dates

Modify: 2023-08-15

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